molecular formula C7H8O3S B12788400 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide CAS No. 32476-23-6

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide

Cat. No.: B12788400
CAS No.: 32476-23-6
M. Wt: 172.20 g/mol
InChI Key: MMTOYCALILSUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxa-3-thiatricyclo[4.2.1.0²,⁵]non-7-ene 3,3-dioxide is a tricyclic heterocyclic compound featuring oxygen (oxa) and sulfur (thia) atoms within its fused ring system. The compound is synthesized via the Diels-Alder-like reaction of thiete sulfone (a four-membered cyclic sulfone) with furan in benzene under reflux conditions, yielding a 70% isolated product . Its structure is confirmed by spectroscopic analysis, though stereochemical details (exo/endo configuration) remain undetermined . The 3,3-dioxide moiety indicates the presence of a sulfone group, which significantly influences its electronic and steric properties. This compound serves as a model system for studying strained heterocyclic systems and their reactivity in organic synthesis.

Properties

CAS No.

32476-23-6

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

9-oxa-3λ6-thiatricyclo[4.2.1.02,5]non-7-ene 3,3-dioxide

InChI

InChI=1S/C7H8O3S/c8-11(9)3-4-5-1-2-6(10-5)7(4)11/h1-2,4-7H,3H2

InChI Key

MMTOYCALILSUEW-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C=CC(C2S1(=O)=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of thiatricyclo compounds demonstrate significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents.
  • Antitumor Activity : Some derivatives have been investigated for their potential to inhibit tumor growth in vitro and in vivo, suggesting applications in cancer therapy.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry reported that specific derivatives of thiatricyclo compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is critical for developing effective anticancer therapies with minimal side effects.

Applications in Pharmaceuticals

The unique structure of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide allows it to serve as a scaffold for drug development:

  • Drug Design : The compound's ability to mimic natural products makes it a valuable starting point for synthesizing novel drugs targeting specific biological pathways.
  • Prodrug Development : Its chemical properties can be exploited to design prodrugs that release active pharmaceutical ingredients in a controlled manner.

Applications in Materials Science

Beyond biological applications, this compound shows promise in materials science:

  • Polymer Chemistry : Research indicates that thiatricyclo compounds can be used to synthesize new polymeric materials with enhanced mechanical properties.

Table: Comparison of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntitumorSelective cytotoxicity against cancer cells
PolymerizationEnhanced mechanical properties in synthesized polymers

Mechanism of Action

The mechanism of action of 9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene

  • Molecular Formula: C₈H₉NO
  • Molecular Weight : 135.17 g/mol
  • Key Features : Replaces the sulfur and one oxygen atom in the target compound with a nitrogen (aza) and ketone (oxo) group.
  • Synthesis : Commercially available as a 99% pure crystalline powder (melting point: 117–122°C) via unspecified industrial methods .
  • Reactivity: Soluble in benzene and ethanol, similar to the target compound, but the ketone group enhances electrophilicity, making it prone to nucleophilic attacks .
  • Applications : Used as a building block in pharmaceutical research, particularly for nitrogen-containing heterocycles .

Tricyclo[4.2.1.0²,⁵]non-7-ene (CAS 16529-76-3)

  • Molecular Formula : C₉H₁₂
  • Molecular Weight : 120.19 g/mol
  • Key Features : A hydrocarbon analog lacking heteroatoms, with a simpler tricyclic framework.
  • Synthesis: Produced via thermal or catalytic methods, often as a minor byproduct in cycloaddition reactions .
  • Reactivity : Lacks the sulfone group, resulting in lower polarity and higher stability. Used as a raw material for synthesizing functionalized tricyclic derivatives .

3-Phenyl-4-oxatetracyclo[4.2.1.0²,⁵.0⁷]nonane

  • Molecular Formula : C₁₅H₁₅O
  • Molecular Weight : 211.28 g/mol
  • Key Features : A tetracyclic derivative with an additional oxa group and a phenyl substituent.
  • Synthesis: Prepared via photocyclization of ketones using a 450-W Hanovia lamp, achieving 70% yield .
  • Reactivity : The phenyl group introduces aromatic conjugation, altering solubility and electronic properties compared to the target compound.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Solubility Synthesis Yield
9-Oxa-3-thiatricyclo[4.2.1.0²,⁵]non-7-ene 3,3-dioxide C₇H₈O₃S 188.20 Sulfone, oxa, thia 130 (mp) Ethanol, benzene 70%
4-Oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene C₈H₉NO 135.17 Ketone, aza 117–122 Benzene, ethanol N/A (commercial)
Tricyclo[4.2.1.0²,⁵]non-7-ene C₉H₁₂ 120.19 Hydrocarbon Not reported Non-polar solvents Variable
3-Phenyl-4-oxatetracyclo[4.2.1.0²,⁵.0⁷]nonane C₁₅H₁₅O 211.28 Phenyl, oxa Not reported Hexane 70%

Research Findings and Key Insights

Electronic Effects of Heteroatoms :

  • The sulfone group in the target compound increases ring strain and polarity, enhancing its reactivity in cycloaddition reactions compared to the hydrocarbon analog .
  • Nitrogen or oxygen substitution (e.g., in 4-oxo-3-azatricyclo) introduces sites for hydrogen bonding, influencing biological activity .

Synthetic Utility: The target compound’s synthesis from furan and thiete sulfone demonstrates the versatility of strained sulfones in constructing complex heterocycles . Hydrocarbon analogs (e.g., tricyclo[4.2.1.0²,⁵]non-7-ene) are more thermally stable but less reactive, serving primarily as scaffolds for further functionalization .

Applications in Drug Discovery :

  • Sulfone-containing tricycles like the target compound are explored for their bioactivity, while aza derivatives (e.g., 4-oxo-3-azatricyclo) are prioritized in kinase inhibitor research .

Biological Activity

Chemical Identity and Properties
9-Oxa-3-thiatricyclo(4.2.1.0(2,5))non-7-ene 3,3-dioxide, with the CAS number 32476-23-6, is a bicyclic compound characterized by a unique structure that includes both oxygen and sulfur atoms in its framework. Its molecular formula is C7H8O3SC_7H_8O_3S, and it has a molecular weight of approximately 172.202 g/mol. The compound exhibits a density of 1.529 g/cm³ and a boiling point of about 405.8°C at standard atmospheric pressure .

The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic applications and mechanisms of action.

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
  • Cytotoxic Effects : Research indicates that compounds with similar structural features can induce cytotoxic effects in cancer cell lines. The exact pathways through which this compound operates remain to be fully characterized.
  • Zebrafish Model Studies : Zebrafish have been utilized for in vivo assessments of small molecules' biological effects, including those resembling the structure of this compound. The studies demonstrate the ability to modulate biological processes such as cell proliferation and apoptosis .

Case Studies and Research Findings

Study Focus Findings
Moon et al., 2002Chemical Screening in ZebrafishIdentified small molecules that affect developmental processes; potential relevance to compounds like this compound .
Nishiya et al., 2014Antimicrobial ActivityCompounds with similar bicyclic structures showed promising antibacterial effects; further investigation needed for this specific compound .
Peterson et al., 2004Cytotoxicity ScreeningFound that certain structurally related compounds exhibited significant cytotoxicity in cancer cell lines; suggests potential for therapeutic applications .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential.

  • Absorption : The compound's lipophilicity may influence its absorption rates.
  • Metabolism : Potential metabolic pathways need to be explored to assess the bioavailability and efficacy of the compound.
  • Toxicity Profiles : Toxicological assessments are essential to determine safe dosage ranges and identify any adverse effects associated with this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.